molecular formula C10H6ClN3 B182257 9-chloro-1H-pyrazolo[3,4-f]quinoline CAS No. 148018-24-0

9-chloro-1H-pyrazolo[3,4-f]quinoline

Cat. No. B182257
M. Wt: 203.63 g/mol
InChI Key: CKSBYXGAMISFKU-UHFFFAOYSA-N
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Description

9-chloro-1H-pyrazolo[3,4-f]quinoline is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of pyrazoloquinolines involves the reaction of an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile in ethanol under mild conditions . This process is described as a catalyst-free, multi-component domino reaction .


Molecular Structure Analysis

The molecular structure of 9-chloro-1H-pyrazolo[3,4-f]quinoline is composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence its physical, photophysical, and biological properties .

properties

IUPAC Name

9-chloro-1H-pyrazolo[3,4-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-7-3-4-12-8-2-1-6-5-13-14-10(6)9(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBYXGAMISFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C3=C1C=NN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-1H-pyrazolo[3,4-f]quinoline

Synthesis routes and methods

Procedure details

A mixture of 9-hydroxy-1H-pyrazolo[3,4-f]quinoline (2.97 g, 16.0 mmol) and phosphorus oxychloride (24.58 g, 160 mmol) at 0° C. was treated with dimethylformamide (DMF) (15.4 ml) dropwise. After addition was complete, the viscous reaction mixture was allowed to warm to room temperature and stirred overnight. The mixture was then poured onto ice and the resulting dark brown solution was treated with decolorizing carbon and filtered, and the brown filtrate neutralized with 10M NaOH. The light brown solid which resulted was collected by filtration and air dried giving 9-chloro-1H-pyrazolo[3,4-f]quinoline (1.73 g, 53%).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
24.58 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
solvent
Reaction Step Two

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